![molecular formula C13H14N2O4 B2837258 5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione CAS No. 1052562-60-3](/img/structure/B2837258.png)
5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione
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Overview
Description
Compounds with a benzodioxole moiety are common in medicinal chemistry and have a wide range of biological activities . They are often used as building blocks in the synthesis of complex molecules due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as FTIR, HRMS, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving benzodioxole derivatives can vary widely depending on the other functional groups present in the molecule. For instance, they can undergo reactions like N-alkylation, acylation, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as solubility, melting point, boiling point, etc., can be determined using various experimental techniques .Scientific Research Applications
- Researchers have explored the anticancer potential of this compound. Data obtained from in vitro studies revealed that it exhibits good selectivity between cancer cells and normal cells, with an IC50 value greater than 30 μM .
- In the realm of food safety, this compound has relevance. It is also known as Rubescenamine and is used as a flavoring agent .
Anticancer Research
Flavoring and Food Safety
Metabolite Studies
Mechanism of Action
Mode of Action
While precise details are lacking, we can infer that benzodioxolyl-methylimidazolidinedione likely interacts with cellular components or proteins involved in essential processes. Its mode of action could involve:
- Microtubule Disruption : Many anticancer agents target microtubules, which play a critical role in cell division. By modulating microtubule assembly, these agents induce mitotic blockade and apoptosis. It’s possible that benzodioxolyl-methylimidazolidinedione affects microtubule dynamics, leading to cell cycle arrest and cell death .
Future Directions
properties
IUPAC Name |
5-[2-(1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(11(16)14-12(17)15-13)5-4-8-2-3-9-10(6-8)19-7-18-9/h2-3,6H,4-5,7H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLBSYGGFAJKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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